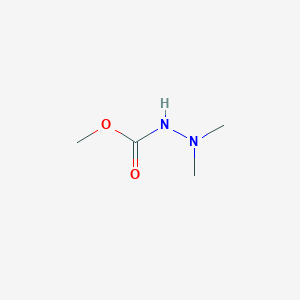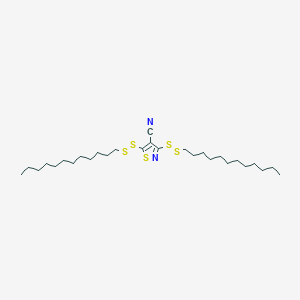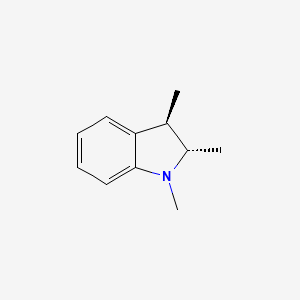
Ethyl (2-hydroxypropan-2-yl)phenylphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2-hydroxypropan-2-yl)phenylphosphinate is an organophosphorous compound known for its unique chemical properties and applications. It is a derivative of phenylphosphinic acid and is characterized by the presence of an ethyl group, a hydroxypropan-2-yl group, and a phenyl group attached to a phosphinate moiety. This compound is of interest in various fields, including organic synthesis, materials science, and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (2-hydroxypropan-2-yl)phenylphosphinate can be synthesized through several methods. One common approach involves the reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine . This reaction yields the desired compound along with the formation of pyridinium chloride as a byproduct. Another method involves the ethylation of phenylphosphinic acid using ethyl trimethylsilyl phenylphosphonite or the corresponding trimethylstannyl ester . Additionally, the compound can be prepared through free-radical addition to ethylene, which proceeds with the retention of configuration .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2-hydroxypropan-2-yl)phenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The compound can participate in substitution reactions, where the ethyl or hydroxypropan-2-yl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides under basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl (2-hydroxypropan-2-yl)phenylphosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of ethyl (2-hydroxypropan-2-yl)phenylphosphinate involves its interaction with molecular targets through its phosphinate group. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo various chemical reactions allows it to modify other molecules, thereby exerting its effects through chemical transformations.
Comparación Con Compuestos Similares
Ethyl (2-hydroxypropan-2-yl)phenylphosphinate can be compared with other similar compounds, such as:
Phenylphosphinic acid: Lacks the ethyl and hydroxypropan-2-yl groups, making it less versatile in certain reactions.
Ethyl phenylphosphinate: Similar but lacks the hydroxypropan-2-yl group, affecting its reactivity and applications.
Diphenylphosphinic acid: Contains two phenyl groups, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and versatility in various chemical processes.
Propiedades
Número CAS |
57483-31-5 |
|---|---|
Fórmula molecular |
C11H17O3P |
Peso molecular |
228.22 g/mol |
Nombre IUPAC |
2-[ethoxy(phenyl)phosphoryl]propan-2-ol |
InChI |
InChI=1S/C11H17O3P/c1-4-14-15(13,11(2,3)12)10-8-6-5-7-9-10/h5-9,12H,4H2,1-3H3 |
Clave InChI |
RZAFUPYVCWDSLU-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=CC=CC=C1)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


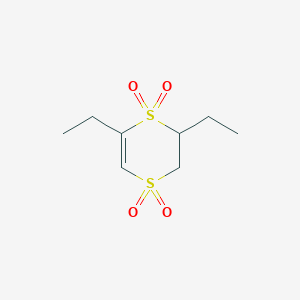
![1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14625425.png)
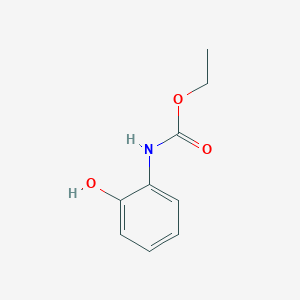
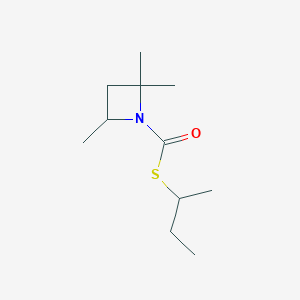

![Stannane, benzo[b]thien-2-yltrimethyl-](/img/structure/B14625442.png)


